molecular formula C17H15NO4 B12891731 Ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate CAS No. 82131-02-0

Ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate

Cat. No.: B12891731
CAS No.: 82131-02-0
M. Wt: 297.30 g/mol
InChI Key: HYPNCOUCYZGSRT-UHFFFAOYSA-N
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Description

Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate is a benzofuran derivative known for its diverse biological activities. Benzofuran compounds are widely distributed in nature and have been extensively studied for their pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The unique structure of benzofuran derivatives makes them valuable in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones using a base such as potassium carbonate in a solvent like dimethylformamide . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the reaction of appropriate starting materials under microwave irradiation, which significantly reduces reaction time and improves product yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting its anti-oxidative effects. It also interacts with bacterial cell membranes, leading to disruption and antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its broad-spectrum biological activities make it a valuable compound in medicinal chemistry .

Biological Activity

Ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a benzofuran core with a carboxylate ester group and a hydroxyaniline substituent, suggests significant potential for various biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅NO₃. The compound's structure allows for interactions with biological systems that may enhance its solubility and bioavailability compared to other derivatives.

Property Value
Molecular FormulaC₁₄H₁₅NO₃
Molecular Weight241.28 g/mol
SolubilitySoluble in organic solvents

1. Anticancer Activity

Research indicates that derivatives of benzofuran exhibit promising anticancer properties. This compound has shown potential for inhibiting specific cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as ERK/MAPK and PI3K/Akt pathways .

Case Study:
A study involving the evaluation of benzofuran derivatives found that certain compounds significantly inhibited the growth of human breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis . this compound was included in these evaluations due to its structural similarities.

2. Antimicrobial Activity

Benzofuran derivatives have also been studied for their antimicrobial properties. This compound may exhibit activity against various pathogens, including bacteria and fungi. The presence of the hydroxyaniline moiety is believed to enhance its interaction with microbial targets.

Research Findings:
In a comparative study of various benzofuran derivatives, it was found that those with hydroxyl substitutions displayed increased activity against Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been suggested through its ability to inhibit pro-inflammatory cytokine production. Compounds with similar structures have been shown to reduce levels of IL-6 and TNF-alpha in vitro, indicating their potential use in treating inflammatory diseases .

Experimental Evidence:
In vitro assays demonstrated that treatment with benzofuran derivatives led to decreased expression of inflammatory markers in macrophages stimulated with lipopolysaccharide (LPS) . This suggests that this compound could be beneficial in managing conditions like arthritis or other inflammatory disorders.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound Activity Type Mechanism
Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylateAntimicrobialDisruption of cell membrane integrity
Ethyl 6-chloro-5-hydroxy-2-methylbenzofuran-3-carboxylateAnticancerInduction of apoptosis via ERK pathway modulation
Ethyl 2-(furan-2-yl)-5-hydroxybenzofuran-3-carboxylateAnti-inflammatoryInhibition of cytokine production

Properties

CAS No.

82131-02-0

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H15NO4/c1-2-21-17(20)15-11-7-3-6-10-14(11)22-16(15)18-12-8-4-5-9-13(12)19/h3-10,18-19H,2H2,1H3

InChI Key

HYPNCOUCYZGSRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC=CC=C21)NC3=CC=CC=C3O

Origin of Product

United States

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